![molecular formula C11H7ClN4 B2540744 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 160290-42-6](/img/structure/B2540744.png)
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
The compound 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the triazolopyrimidine family, which is a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in medicinal chemistry. The presence of a chlorophenyl group in the 7-position of the triazolopyrimidine ring system suggests that this compound could exhibit unique chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related triazolopyrimidine compounds typically involves the cyclization of hydrazones derived from aldehydes. For instance, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines were prepared through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, with modifications to incorporate the 4-chlorophenyl moiety at the appropriate position.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives can be confirmed using techniques such as single-crystal X-ray analysis . This method allows for the determination of the precise arrangement of atoms within the crystal lattice, providing insights into the molecular conformation, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
Triazolopyrimidine derivatives exhibit a range of chemical reactivities, including susceptibility to ring isomerization under ambient conditions . The presence of halogen functionalities, such as chlorine, on the pyrimidine nucleus enhances the versatility of these compounds as synthetic intermediates. They can undergo various chemical transformations, including palladium-catalyzed Kumada cross-couplings, Buchwald–Hartwig amination, and direct aromatic substitution . These reactions enable the diversification of the triazolopyrimidine scaffold into a plethora of new compounds with potential pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and substituents. For example, the stability of these compounds can vary; C-5 unsubstituted analogues are prone to ring isomerization, while C-5-substituted analogues are more stable . The introduction of a 4-chlorophenyl group at the 7-position is likely to affect the compound's electron distribution, polarity, and overall reactivity, which in turn can influence its solubility, melting point, and other physicochemical characteristics. These properties are essential for the compound's application in chemical synthesis and drug development.
Scientific Research Applications
Synthesis of Novel Compounds
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine has been utilized in the synthesis of various novel compounds. For instance, El-Agrody et al. (2001) described the formation of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives through reactions involving this compound, highlighting its role in creating new pyrano[2,3-d]pyrimidines and pyrimido[1,6-b]-[1,2,4]triazine derivatives with potential antimicrobial activity (El-Agrody et al., 2001).
Potential as Anticonvulsant Agent
A study by Divate and Dhongade-Desai (2014) investigated a series of triazolo[4,3a]pyrimidine derivatives, including this compound, for their potential as anticonvulsant agents. Their findings suggested that certain derivatives exhibit promising anticonvulsant properties, indicating potential therapeutic applications (Divate & Dhongade-Desai, 2014).
Structural Analysis
Research by Boechat et al. (2014) explored the crystal structures of derivatives of this compound. Their work provided insights into the molecular interactions and arrangements in these compounds, contributing to a deeper understanding of their chemical behavior and potential applications (Boechat et al., 2014).
Versatility in Synthesis
The versatility of this compound in chemical synthesis is highlighted by Zanatta et al. (2018), who described its use in producing various triazolo[1,5-a]pyrimidines. These compounds were synthesized with varying conditions, illustrating the flexibility and utility of this chemical in creating diverse structures (Zanatta et al., 2018).
Biological Activities
A comprehensive review by Pinheiro et al. (2020) on [1,2,4]triazolo[1,5-a]pyrimidines, including this compound, discussed their varied biological activities. These compounds have shown potential in agriculture and medicinal chemistry, with applications ranging from antimicrobial to anticancer properties (Pinheiro et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
It’s known that triazolopyrimidines can interact with their targets in a selective manner . For instance, they can bind to specific sites in the cardiovascular system .
Biochemical Pathways
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to influence various pathways related to their targets, such as the jak-stat signaling pathway . The downstream effects of these pathways can include changes in cell growth, differentiation, and immune response .
Result of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to have various biological activities, including anticancer, antimicrobial, anti-tubercular, and others . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
properties
IUPAC Name |
7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-3-1-8(2-4-9)10-5-6-13-11-14-7-15-16(10)11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJZXJFZHSVISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC=NN23)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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